rac-trans Sertraline-d3 Hydrochloride
Description
Significance of Stable Isotope Labeling in Medicinal Chemistry and Drug Development
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. metsol.com This substitution creates a molecule that is chemically identical to the parent compound but has a slightly greater mass. metsol.com This mass difference is detectable by analytical instruments like mass spectrometers, enabling scientists to track the labeled molecule's journey through complex biological systems without altering its fundamental chemical or physiological behavior. metsol.comadesisinc.com This technique is a cornerstone of modern drug discovery and development, providing invaluable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. chemicalsknowledgehub.commusechem.com
Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen that contains an additional neutron. researchgate.net When a hydrogen atom in a drug molecule is replaced with deuterium, the carbon-deuterium (C-D) bond formed is stronger than the original carbon-hydrogen (C-H) bond. deutramed.com This phenomenon, known as the Kinetic Isotope Effect (KIE), can make the C-D bond more resistant to metabolic cleavage, particularly by cytochrome P450 (CYP450) enzymes. researchgate.netpharmjournal.ru
The primary rationale for incorporating deuterium is to strategically slow down a drug's metabolism. deutramed.comassumption.edu By replacing hydrogen atoms at known sites of metabolic attack, the rate of biotransformation can be reduced, which may improve a drug's pharmacokinetic profile. researchgate.netresearchgate.net While this can be explored to create more stable therapeutic drugs (a "deuterium switch"), it is also fundamental to creating stable internal standards for research that will not degrade during an experiment. researchgate.netassumption.edu
| Property | Protium (B1232500) (¹H) | Deuterium (²H) |
|---|---|---|
| Composition | 1 Proton, 0 Neutrons | 1 Proton, 1 Neutron |
| Radioactivity | Stable | Stable |
| Relative Bond Strength (C-X) | Weaker | Stronger |
| Impact on Metabolism | Standard metabolic rate | Can slow metabolic cleavage (Kinetic Isotope Effect) deutramed.compharmjournal.ru |
Deuterated analogs are invaluable as research probes in various stages of drug development. Their most common application is as internal standards for quantitative bioanalysis using mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). caymanchem.com In these methods, a known quantity of the deuterated analog is added to a biological sample (e.g., plasma or urine). Because the deuterated standard behaves almost identically to the non-deuterated drug during sample extraction and analysis but is distinguishable by its mass, it allows for highly accurate quantification of the drug in the sample. diagnosticsworldnews.com
Furthermore, these analogs are used in pharmacokinetic studies to differentiate between a newly administered dose and pre-existing levels of a drug in a subject's system. They are also employed in metabolism studies to trace the formation of various metabolites without the need for radioactive labels. adesisinc.com
Contextualization of Sertraline (B1200038) as a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)
Sertraline is a widely recognized antidepressant medication belonging to the selective serotonin reuptake inhibitor (SSRI) class. researchgate.netacs.org Its mechanism of action involves selectively inhibiting the reuptake of serotonin at the serotonin transporter (SERT), thereby increasing the concentration of this neurotransmitter in the synaptic cleft. caymanchem.com Developed by scientists at Pfizer, it was approved for medical use in the United States in 1991. acs.orgwikipedia.org
The development of Sertraline emerged from research in the early 1970s by Pfizer chemist Reinhard Sarges, who was working on a series of psychoactive compounds based on the structures of neuroleptics like thiothixene. wikipedia.org This work led to the creation of tametraline, a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. wikipedia.org However, tametraline's development was halted due to undesirable stimulant effects. wikipedia.org A few years later, further modification of this chemical scaffold by scientists, including Kenneth Koe and Willard Welch, led to the synthesis of Sertraline, which demonstrated potent and selective inhibition of serotonin reuptake. caymanchem.com Chemically, Sertraline is classified as a 1-aminotetralin derivative. wikipedia.org
Sertraline's structure contains two chiral centers, which results in the existence of four distinct stereoisomers. mdpi.comnih.gov These isomers are grouped into two pairs of enantiomers with different spatial arrangements: cis and trans. mdpi.comresearchgate.net
(1S,4S)-Sertraline and (1R,4R)-Sertraline: These are enantiomers with a cis configuration. The therapeutically active drug, marketed as Zoloft®, is the pure (+)-cis-(1S,4S) enantiomer, which is a potent and selective serotonin reuptake inhibitor. mdpi.comnih.gov
(1R,4S)-Sertraline and (1S,4R)-Sertraline: These are enantiomers with a trans configuration. These isomers have different pharmacological profiles. For instance, the (+)-trans-(1R,4S) enantiomer is an effective inhibitor of serotonin, dopamine, and norepinephrine, while the (-)-trans-(1S,4R) isomer is more selective for norepinephrine. mdpi.com
The term "rac-trans" in "rac-trans Sertraline-d3 Hydrochloride" signifies that the compound is a racemic mixture of the two trans isomers, (1R,4S) and (1S,4R).
| Stereoisomer | Configuration | Primary Pharmacological Activity |
|---|---|---|
| (+)-cis-(1S,4S)-Sertraline | Cis | Potent and selective serotonin reuptake inhibitor (active drug) mdpi.com |
| (-)-cis-(1R,4R)-Sertraline | Cis | Also inhibits serotonin reuptake clinpgx.org |
| (+)-trans-(1R,4S)-Sertraline | Trans | Inhibitor of serotonin, dopamine, and norepinephrine mdpi.com |
| (-)-trans-(1S,4R)-Sertraline | Trans | More selective for norepinephrine inhibition mdpi.com |
Specific Research Utility of this compound
The specific utility of this compound lies in its application as a stable isotope-labeled internal standard for the quantification of the trans isomers of Sertraline. pharmaffiliates.comlgcstandards.compharmaffiliates.com In research, clinical, or forensic toxicology settings, it is often necessary to measure not only the parent drug but also its isomers and metabolites. The trans isomers can be present as impurities in the manufacturing process or as metabolites.
By using this compound, which contains a racemic mixture of the deuterated trans-isomers, analytical chemists can accurately quantify the levels of both (1R,4S)-Sertraline and (1S,4R)-Sertraline in biological matrices using techniques like GC-MS or LC-MS. caymanchem.com The three deuterium atoms are typically located on the N-methyl group (N-CD3), a common site of metabolism (N-demethylation), which provides stability for its use as an internal standard. pharmaffiliates.comlgcstandards.com Its precise mass difference allows it to be clearly distinguished from the non-deuterated analytes, ensuring the reliability and accuracy of the quantitative results. caymanchem.com
| Identifier | Value |
|---|---|
| Chemical Name | This compound pharmaffiliates.com |
| Synonyms | (±)-trans-Sertraline-d3 HCl (N-methyl-d3) pharmaffiliates.com |
| CAS Number | 1330180-66-9 pharmaffiliates.comlgcstandards.com |
| Molecular Formula | C₁₇H₁₅D₃Cl₃N pharmaffiliates.com |
| Primary Application | Isotopically labeled internal standard for Sertraline isomers caymanchem.compharmaffiliates.com |
Role as an Internal Standard in Bioanalytical Quantification
The primary and most well-documented role of this compound is as an internal standard in the bioanalytical quantification of sertraline in various biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is because it closely mimics the analyte of interest throughout the sample preparation and analysis process, compensating for variability in extraction efficiency, matrix effects, and instrument response.
Several studies have detailed the development and validation of sensitive and robust LC-MS/MS methods for the quantification of sertraline in human plasma, serum, and animal tissues, where this compound was employed as the internal standard. These methods are crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The selection of specific precursor and product ions for both sertraline and its deuterated internal standard allows for highly selective and sensitive detection.
For instance, in a typical LC-MS/MS analysis, the transition of the protonated molecule to a specific product ion is monitored. For sertraline, a common transition is m/z 306.1 → 159.1, while for sertraline-d3, the transition is m/z 309.1 → 159.1. The shared product ion further enhances the analytical similarity, while the 3-dalton mass difference in the precursor ion allows for their distinct detection.
The following interactive data table summarizes the key parameters from various published bioanalytical methods that utilize this compound as an internal standard.
| Biological Matrix | Analytical Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Human Plasma | LC-MS/MS | 0.1 | 0.1 - 50 | < 15% | ± 15% |
| Human Plasma | LC-MS/MS | 0.5 | 0.5 - 200 | < 10% | ± 10% |
| Rat Plasma | LC-MS/MS | 1.0 | 1.0 - 500 | < 12% | ± 13% |
| Rainbow Trout Tissue | LC-MS/MS | 0.1 | 0.1 - 20 | Not Reported | Not Reported |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation
The data consistently demonstrates that methods employing this compound achieve the high sensitivity, precision, and accuracy required by regulatory bodies for the validation of bioanalytical methods. The reliability of the data generated from these methods is fundamental to making critical decisions in drug development.
Contribution to Mechanistic Elucidation in Pre-clinical Models
While the primary role of this compound is as an internal standard, its application in preclinical research indirectly contributes to the mechanistic elucidation of sertraline's pharmacology. Preclinical studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and potential toxicities. The accurate quantification of sertraline concentrations in these studies is a prerequisite for any meaningful interpretation of the findings.
By ensuring the reliability of pharmacokinetic data, this compound plays a crucial, albeit supportive, role in these mechanistic studies. For example, in preclinical pharmacokinetic studies, animals are administered sertraline, and blood and tissue samples are collected over time. The accurate measurement of sertraline concentrations in these samples, facilitated by the use of its deuterated internal standard, allows for the determination of key pharmacokinetic parameters such as half-life, volume of distribution, and clearance. These parameters are vital for understanding how the drug behaves in a living system and for designing appropriate dosing regimens for further preclinical and clinical studies.
Furthermore, stable isotope-labeled compounds can be powerful tools for directly investigating metabolic pathways. While specific studies detailing the use of this compound to trace the metabolic fate of sertraline in preclinical models were not prominently found in the reviewed literature, the general principle remains a key application of such compounds. In such a study, the deuterated compound would be administered, and the detection of deuterated metabolites by mass spectrometry would provide definitive evidence of specific biotransformation pathways. This approach can help identify the enzymes responsible for metabolism (e.g., cytochrome P450 isoforms) and can reveal the formation of novel or unexpected metabolites.
One preclinical study of note utilized a different deuterated compound, [2,3,3-2H]-serine, to investigate the impact of sertraline on serine/glycine synthesis in breast cancer models. This study revealed that sertraline inhibits the enzyme serine hydroxymethyltransferase (SHMT). While this study did not use this compound to trace the drug's metabolism, it highlights the utility of stable isotope labeling in elucidating the broader mechanistic effects of sertraline on metabolic pathways.
In essence, the contribution of this compound to mechanistic elucidation in preclinical models is primarily through its role in generating high-quality pharmacokinetic and drug exposure data. This data forms the foundation upon which hypotheses about the drug's mechanism of action and metabolic pathways can be built and tested.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1426174-06-2 |
|---|---|
Molecular Formula |
C17H18Cl3N |
Molecular Weight |
345.7 g/mol |
IUPAC Name |
(1S,4R)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1/i1D3; |
InChI Key |
BLFQGGGGFNSJKA-KSGPAQBCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Synthetic Pathways and Stereochemical Considerations for Rac Trans Sertraline D3 Hydrochloride
Strategies for Deuterium (B1214612) Introduction at Specific Molecular Positions
The defining feature of rac-trans Sertraline-d3 Hydrochloride is the presence of a trideuteriomethyl group (-CD3) attached to the nitrogen atom. The introduction of this isotopic label must be regioselective and efficient to ensure high deuterium incorporation.
Regioselective Deuteration Methods for N-methyl Group
The most common and regioselective method for introducing the N-methyl-d3 group is through reductive amination of the appropriate precursor, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, with deuterated methylamine (CD3NH2). This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced to the secondary amine.
A practical synthesis for deuterated methylamine hydrochloride involves the use of deuterated methanol (CD3OD) as the deuterium source. For instance, a robust d3-methylating agent, 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane sulfonate (DMTT), can be prepared from dibenzo[b,d]thiophene and CD3OD. nih.gov This reagent can then be used to selectively d3-methylate a suitable amine precursor. nih.gov
Alternatively, commercially available methyl-d3-amine hydrochloride can be used directly in the reductive amination reaction. The general scheme for this process is outlined below:
Table 1: Key Reagents in the Synthesis of Sertraline-d3
| Reagent | Role |
| 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Sertraline (B1200038) precursor |
| Methyl-d3-amine hydrochloride (CD3NH2·HCl) | Source of the deuterated methyl group |
| Reducing agent (e.g., NaBH3CN, H2/Pd/C) | Reduces the intermediate imine |
The reaction of the tetralone precursor with methyl-d3-amine forms a deuterated imine intermediate, which is then reduced to yield N-trideuteriomethyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (Sertraline-d3).
Challenges in Achieving High Deuterium Atom Purity
A critical challenge in the synthesis of deuterated compounds is ensuring high isotopic enrichment and avoiding isotopic scrambling. The isotopic purity of the final product is highly dependent on the purity of the deuterated starting materials.
Key Challenges:
Isotopic Purity of Reagents: The deuterium content of the final product is directly correlated with the isotopic purity of the deuterated methylamine used. Commercially available reagents typically have high atom percent deuterium, but this must be verified.
Isotopic Exchange: During the synthesis, there is a potential for H/D exchange with protic solvents or reagents, which can lower the deuterium content of the final product. Careful selection of reaction conditions and solvents is crucial to minimize this exchange.
Analytical Verification: Accurate determination of the isotopic purity is essential. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, allowing for the differentiation of H/D isotopologs. zsmu.edu.ua Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position and extent of deuteration. purdue.edu
Enantioselective and Diastereoselective Synthesis of Sertraline Isomers
Sertraline has two chiral centers, giving rise to four possible stereoisomers: (1S, 4S), (1R, 4R), (1S, 4R), and (1R, 4S). The therapeutically active form is the (1S, 4S)-cis isomer. The synthesis of the rac-trans isomer requires a departure from the stereoselective methods developed for the production of the cis isomer.
Synthesis of rac-trans Isomers and Their Deuterated Counterparts
The synthesis of this compound involves a multi-step process that culminates in a mixture of the (1R, 4S) and (1S, 4R) enantiomers with a deuterated N-methyl group.
Synthetic Scheme Overview:
Imine Formation: Reaction of racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methyl-d3-amine hydrochloride to form the corresponding deuterated imine.
Reduction: Non-stereoselective reduction of the deuterated imine to produce a mixture of all four deuterated stereoisomers (cis and trans).
Isomer Separation: Separation of the trans diastereomers from the cis diastereomers. This is often achieved by fractional crystallization or chromatographic techniques. google.com
Racemic trans Mixture: The isolated trans isomers will be a racemic mixture of the (1R, 4S)-d3 and (1S, 4R)-d3 enantiomers.
Salt Formation: Conversion of the free base to the hydrochloride salt to yield this compound.
Characterization of Stereoisomeric Purity in Deuterated Sertraline Derivatives
The final product must be rigorously analyzed to confirm its stereoisomeric identity and purity, as well as its isotopic enrichment.
A variety of analytical techniques are employed for the comprehensive characterization of sertraline isomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods using specialized stationary phases, such as those modified with cyclodextrins, are highly effective for separating all four stereoisomers of sertraline. nih.govovid.com These methods can be adapted to verify the stereoisomeric purity of the deuterated analog.
Capillary Electrophoresis (CE): Cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) is another powerful technique for the baseline separation of all sertraline stereoisomers. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is the primary method for determining the isotopic purity of the deuterated compound. almacgroup.comresearchgate.net By analyzing the isotopic distribution of the molecular ion, the percentage of deuterium incorporation can be accurately quantified. Liquid chromatography-mass spectrometry (LC-MS) can also be used to separate and identify the different stereoisomers. cofc.edu
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Key Findings |
| Chiral HPLC | Stereoisomeric Purity | Separation of cis and trans isomers, and resolution of trans enantiomers. |
| Capillary Electrophoresis | Stereoisomeric Purity | High-resolution separation of all four stereoisomers. |
| NMR Spectroscopy | Structural Confirmation & Isotopic Placement | Confirmation of the sertraline backbone and location of the -CD3 group. |
| Mass Spectrometry | Isotopic Purity & Molecular Weight Confirmation | Determination of the percentage of deuterium incorporation and verification of the molecular mass. |
The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its suitability as an internal standard for research and bioanalytical applications.
Analytical Techniques for Isomeric Ratio Determination
The accurate determination of the isomeric ratio in a sample of this compound is crucial for its use as an internal standard and for research purposes. The primary analytical techniques employed for the chiral separation of sertraline and its isomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). While methods are extensively validated for non-deuterated sertraline, these serve as the foundation for analyzing its deuterated analogue.
High-Performance Liquid Chromatography (HPLC) stands as a principal method for the enantiomeric and diastereomeric separation of sertraline. The use of chiral stationary phases (CSPs) is fundamental to achieving resolution. Polysaccharide-based columns, particularly those with amylose (B160209) or cellulose derivatives, have demonstrated high selectivity for sertraline isomers. For instance, a method utilizing an amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase (e.g., Chiralpak IG-3) under reversed-phase conditions can effectively separate all four stereoisomers of sertraline in a single run. mdpi.comnih.gov Another effective CSP is based on dimethylated β-cyclodextrin (e.g., CYCLOBOND I 2000 DM), which also operates under reversed-phase conditions to resolve sertraline enantiomers and related chiral impurities. sigmaaldrich.comnih.gov
The mobile phase composition, temperature, and flow rate are critical parameters that are optimized to enhance resolution and reduce analysis time. For polysaccharide-based columns, mixtures of acetonitrile (B52724) and water with a basic additive like diethylamine are common. mdpi.comnih.gov For cyclodextrin-based columns, buffered aqueous solutions with an organic modifier are typically employed. sigmaaldrich.comnih.gov
Capillary Electrophoresis (CE), specifically cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), offers a high-efficiency alternative for the separation of sertraline isomers. This technique utilizes chiral selectors, such as sulfated β-cyclodextrin and hydroxypropyl-β-cyclodextrin, dissolved in the background electrolyte. nih.gov The differential interaction of the sertraline isomers with the cyclodextrin complexes allows for their separation based on their electrophoretic mobility. CE methods are noted for their low sample and reagent consumption. nih.gov
While rac-trans-Sertraline-d3 Hydrochloride is frequently used as an internal standard in LC-MS/MS assays, where it is designed to co-elute with the non-deuterated analyte, the methods for determining its own isomeric purity are not as commonly published. researchgate.net However, the established HPLC and CE methods for sertraline are directly applicable, with the potential need for minor modifications and re-validation to account for any isotope effects.
Table 1: Exemplary HPLC Conditions for Sertraline Isomer Separation
| Parameter | Method 1 (Polysaccharide CSP) | Method 2 (Cyclodextrin CSP) |
|---|---|---|
| Stationary Phase | Amylose tris(3-chloro-5-methylphenylcarbamate) | Dimethylated β-cyclodextrin |
| Column Example | Chiralpak IG-3 (250 mm x 4.6 mm, 3 µm) | CYCLOBOND I 2000 DM |
| Mobile Phase | Acetonitrile/Water/Diethylamine | Buffered aqueous solution with organic modifier |
| Detection | UV at 215 nm or 246 nm | UV |
| Key Advantage | Baseline separation of all four stereoisomers | Effective resolution of enantiomers and impurities |
This table is generated based on data from multiple sources. mdpi.comnih.govsigmaaldrich.comnih.gov
Impact of Deuteration on Chiral Resolution Methodologies
The substitution of three hydrogen atoms with deuterium on the N-methyl group of sertraline introduces subtle yet potentially significant changes that can impact its behavior during chiral chromatography. This phenomenon is known as the deuterium isotope effect on chromatographic separation. The effect arises from the differences in the physicochemical properties of C-D versus C-H bonds.
The C-D bond is slightly shorter and stronger, and it has a lower vibrational frequency than the C-H bond. These differences can alter the molecule's conformation, polarity, and its ability to engage in intermolecular interactions such as hydrogen bonding and van der Waals forces. In the context of chiral resolution, the separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. Any alteration in the analyte's structure or electronic properties can affect the stability and energetics of these complexes, thereby influencing the chromatographic resolution.
The impact of deuteration can manifest in several ways:
Retention Time Shifts: Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated counterparts. This can be a "normal" isotope effect, where the deuterated compound elutes earlier, or an "inverse" isotope effect, where it elutes later. The direction and magnitude of the shift depend on the nature of the stationary and mobile phases and the position of deuteration.
Changes in Selectivity (α): The selectivity factor, which is the ratio of the retention factors of the two enantiomers, may be altered. If deuteration differentially affects the interaction of each enantiomer with the CSP, the selectivity could either increase, leading to better resolution, or decrease, making the separation more challenging. For rac-trans-Sertraline-d3 Hydrochloride, the d3-methyl group's interaction with the chiral selector may be slightly different from that of a normal methyl group, potentially altering the chiral recognition.
While extensive studies specifically detailing the impact of d3-methylation on the chiral resolution of sertraline are not widely available, the general principles of deuterium isotope effects in chromatography suggest that a re-evaluation and potential re-optimization of existing methods would be necessary to ensure accurate and reliable determination of the isomeric ratio of rac-trans-Sertraline-d3 Hydrochloride. The subtle nature of these effects means that while existing methods provide an excellent starting point, they cannot be assumed to perform identically without verification.
Table 2: Potential Effects of Deuteration on Chiral Chromatography Parameters
| Chromatographic Parameter | Potential Impact of d3-Deuteration | Rationale |
|---|---|---|
| Retention Factor (k) | May slightly increase or decrease. | Altered intermolecular forces (van der Waals, dipole-dipole) between the d3-methyl group and the stationary phase compared to the CH3 group. |
| Selectivity (α) | May be slightly altered (increase or decrease). | The stability of the transient diastereomeric complexes formed between each isomer and the CSP may be differentially affected by the C-D bonds. |
| Resolution (Rs) | May improve or worsen. | Directly influenced by changes in selectivity and potentially column efficiency. |
This table is generated based on established principles of deuterium isotope effects in chromatography.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sertraline |
Advanced Analytical Methodologies and Quantitative Applications
Development and Validation of Mass Spectrometry-Based Assays
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the selective and sensitive quantification of sertraline (B1200038) and its metabolites in complex biological samples. The use of a deuterated internal standard like rac-trans Sertraline-d3 Hydrochloride is integral to the development and validation of robust bioanalytical methods. cerilliant.com These methods are essential for pharmacokinetic studies and therapeutic drug monitoring. nih.govpsychiatriapolska.pl
LC-MS/MS is a widely adopted technique for the analysis of sertraline due to its high sensitivity and specificity. nih.gov The development of a successful LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
The primary goal of chromatographic separation in this context is to resolve the analyte (sertraline) and its deuterated internal standard (Sertraline-d3) from endogenous matrix components to minimize ion suppression or enhancement. Since deuterated standards are chemically identical to the analyte, they typically co-elute. Therefore, the optimization focuses on achieving a sharp, symmetrical peak shape for the analyte peak.
Several research protocols have established effective separation conditions. A common approach involves using a reversed-phase column, such as a Poroshell EC-C18, with a gradient elution. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. nih.govresearchgate.net For instance, one validated method employs a gradient elution of water with 0.1% formic acid and acetonitrile on a Poroshell EC-C18 column (3 × 100 mm, 2.7 µm) at a flow rate of 0.450 mL/min. nih.govresearchgate.net This setup effectively separates sertraline from matrix interferences in human plasma. Another method successfully used a mobile phase of 70% acetonitrile and 30% 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid on a TC-C18 column. researchgate.net
In tandem mass spectrometry, specific mass-to-charge (m/z) ratios are selected for quantification. For the parent ion (precursor ion), the instrument selects the molecular ion of the compound. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
For this compound, the precursor ion corresponds to its molecular weight plus a proton in positive ionization mode. The most abundant and stable product ion resulting from its fragmentation is then chosen for quantification. Studies have consistently identified specific transitions for Sertraline-d3. nih.govresearchgate.netnih.gov The transition m/z 309.1 → 275.2 is frequently cited as the optimal transition for monitoring Sertraline-d3. nih.govresearchgate.netresearchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Sertraline | 306.1 | 159.1 | nih.gov |
| This compound | 309.1 | 275.2 | nih.gov |
| N-desmethylsertraline | 292.1 | 159.1 | nih.gov |
| N-desmethylsertraline-d4 | 296.2 | 279.0 | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) represents an alternative to LC-MS/MS for the analysis of sertraline. nih.gov GC-MS often requires a derivatization step to increase the volatility and thermal stability of the analyte. A reported method for determining sertraline in human plasma involves perfluoroacylation with heptafluorobutyric anhydride (B1165640) (HFBA), which enhances sensitivity approximately 10-fold compared to other derivatization techniques. researchgate.netnih.gov
Following derivatization, the sample is introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection. In selected ion monitoring (SIM) mode, the instrument is set to detect specific ions characteristic of the sertraline derivative, providing high sensitivity with a detection limit reported as low as 0.1 ng/ml in human plasma. nih.govresearchgate.net Sertraline-d3 is suitable for use as an internal standard in such GC-MS applications. cerilliant.comcaymanchem.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Application of this compound as a Quantitative Internal Standard
The primary application of this compound is as an internal standard for the quantification of sertraline in biological samples. caymanchem.com An ideal internal standard should have physicochemical properties very similar to the analyte but be clearly distinguishable by the detector. Deuterated standards like Sertraline-d3 fulfill this requirement perfectly; they behave nearly identically to the unlabeled sertraline during extraction, chromatography, and ionization, but are easily differentiated by their higher mass in the mass spectrometer. nih.gov This co-elution and similar ionization response allow for accurate correction of any variations during the analytical process, leading to highly reliable quantitative results.
The use of this compound has been central to validated methods for quantifying sertraline and its primary active metabolite, N-desmethylsertraline, in various complex biological matrices, including plasma, serum, and tissues. psychiatriapolska.plresearchgate.netnih.gov These methods are crucial for clinical studies, such as investigating drug disposition during pregnancy or in pharmacokinetic analyses. nih.gov
In a typical workflow, a known amount of the Sertraline-d3 internal standard is added to the biological sample (e.g., plasma) at the beginning of the sample preparation process, which often involves protein precipitation or liquid-liquid extraction. nih.govnih.gov The ratio of the analyte's MS signal to the internal standard's MS signal is then used to calculate the concentration of the analyte based on a calibration curve.
Validated LC-MS/MS methods using deuterated internal standards demonstrate excellent performance characteristics. For instance, a method for quantifying sertraline and N-desmethylsertraline in human plasma reported linear calibration curves ranging from 2.50–320 ng/mL for sertraline and 10.0–1280 ng/mL for N-desmethylsertraline. nih.govresearchgate.net The accuracy and precision of these methods are typically high, with intra- and inter-assay precisions well within acceptable limits for bioanalytical method validation. nih.gov
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Mean Recovery | Reference |
|---|---|---|---|---|---|
| Sertraline | Human Plasma | 2.50 - 320 | 2.50 | 94.2% | nih.gov |
| N-desmethylsertraline | Human Plasma | 10.0 - 1280 | 10.0 | 95.7% | nih.gov |
| Sertraline | Human Plasma | 0.1 - 50 | 0.1 | 88.0% - 90.0% | researchgate.net |
| Sertraline | Rainbow Trout Tissue | 0.1 - 20 (ng/g) | 0.1 (ng/g) | Not Specified | nih.gov |
Quantification of Sertraline and its Metabolites in Complex Biological Matrices
Analysis in Pre-clinical Sample Types (e.g., animal tissues, biofluids)
Preclinical evaluation in animal models is a cornerstone of drug development, necessitating robust analytical methods to determine the pharmacokinetic profile of compounds like sertraline. Studies have been conducted in various species, including mice, rats, and dogs, to understand the compound's disposition. nih.govnih.gov The liver has been identified as a primary target organ in these species. nih.gov
Analytical methods have been specifically developed to quantify sertraline and its enantiomers in animal biofluids. For instance, studies in Wistar rats have successfully determined the plasma concentrations of sertraline's stereoisomers following oral administration of the racemate. nih.gov These analyses confirmed the presence of cis-(1S,4S) and cis-(1R,4R) enantiomers in rat plasma. nih.gov Methodologies such as gas chromatography-mass spectrometry (GC-MS) are suitable for the confirmation and quantification of sertraline in a range of biological specimens, including whole blood, serum, plasma, urine, and tissue homogenates, making them directly applicable to preclinical sample analysis. researchgate.net In such analyses, this compound serves as an ideal internal standard to correct for matrix effects and variations during sample preparation and analysis.
Validation in Research-Focused Human-Derived Samples (e.g., plasma, meconium, breast milk)
The analysis of sertraline in human-derived samples is crucial for understanding maternal-fetal transfer and infant exposure during lactation. Validated bioanalytical methods are essential for ensuring the reliability of these measurements. mdpi.com
Plasma: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of sertraline in human plasma. A validated LC-MS/MS method demonstrated linearity from 0.1 ng/mL to 50 ng/mL, with a lower limit of quantitation (LLOQ) of 0.1 ng/mL. usdtl.com Spectrofluorimetric methods have also been developed and validated for sertraline determination in spiked human plasma, offering an alternative analytical approach. creative-proteomics.comsemanticscholar.org
Breast Milk: Sertraline and its primary metabolite, desmethylsertraline (B1148675), are known to be excreted into human breast milk. wjpsonline.com Studies have quantified their concentrations, with one study reporting sertraline concentrations ranging from 12 to 288 µg/L in breast milk samples. nih.gov The milk-to-plasma (M/P) ratio, which indicates the extent of drug transfer into breast milk, has been calculated for sertraline and is often above one, suggesting higher concentrations in breast milk than in maternal plasma. nih.gov
Meconium: Meconium, the earliest stool of a newborn, serves as a valuable matrix for assessing prenatal drug exposure. The analysis of meconium can provide a cumulative record of substances the fetus was exposed to during the later stages of pregnancy. Specialized laboratories offer testing services for detecting selective serotonin (B10506) reuptake inhibitors (SSRIs), including sertraline and its metabolites, in meconium and umbilical cord tissue to identify in-utero exposure. nih.gov
Assessment of Analytical Precision, Accuracy, and Sensitivity
The validation of any quantitative method hinges on establishing its precision, accuracy, and sensitivity. For the analysis of sertraline and its related compounds, various techniques have been rigorously evaluated. The limit of detection (LOD) and limit of quantification (LOQ) are key indicators of a method's sensitivity. Precision is typically expressed as the relative standard deviation (%RSD), while accuracy is often reported as percent recovery or percent relative error (%Er).
The following tables summarize the validation parameters for several published analytical methods for sertraline.
| Method | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|---|
| RP-UHPLC | 10-50 µg/mL | 0.2085 µg/mL | 0.6321 µg/mL | < 2% | 99-100% | mdpi.com |
| GC-MS | 5.0-2000 ng/mL | 1.6 ng/mL | 5.4 ng/mL | Not Reported | Not Reported | nih.gov |
| Chiral LC (for 1R,4R enantiomer) | 0.05-0.30 µg/mL | 0.016 µg/mL | 0.05 µg/mL | Not Reported | 96.15-100.29% | researchgate.net |
| LC-MS/MS (in human plasma) | 0.1-50 ng/mL | Not Reported | 0.1 ng/mL | < 4.40% | Not Reported | usdtl.com |
| Method | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy (%Er) | Reference |
|---|---|---|---|---|---|---|
| Spectrophotometry (NBD-Cl) | 2-24 µg/mL | 0.18 µg/mL | 0.56 µg/mL | ≤ 0.99 | ≤ 1.01 | google.com |
| Spectrofluorimetry (NBD-Cl) | 0.25-5 µg/mL | 0.07 µg/mL | 0.21 µg/mL | ≤ 1.12 | ≤ 1.15 | google.com |
| Spectrofluorimetry (FMOC-Cl) | 0.05-1.0 µg/mL | 5.34 ng/mL | 16 ng/mL | Not Reported | Not Reported | semanticscholar.org |
Methodologies for Chiral Separation of Sertraline and Related Isomers
Sertraline possesses two stereogenic centers, resulting in the existence of four stereoisomers: the cis-isomers (1S,4S) and (1R,4R), and the trans-isomers (1S,4R) and (1R,4S). nih.govresearchgate.net The clinically effective form is the (+)-cis-(1S,4S) enantiomer, while the other stereoisomers are considered impurities. nih.govresearchgate.net Consequently, analytical methods capable of separating these isomers are essential for quality control and stereoselective pharmacokinetic studies.
Chromatographic Enantioseparation Using Chiral Stationary Phases
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent technique for the enantioseparation of sertraline. nih.gov These methods allow for the direct separation of enantiomers and diastereomers without prior derivatization.
Several types of CSPs have proven effective:
Cyclodextrin-Based Phases: A dimethylated beta-cyclodextrin (B164692) CSP (CYCLOBOND I 2000 DM) has been used under reversed-phase conditions to separate not only the enantiomers of sertraline but also its related chiral impurities. researchgate.net
Polysaccharide-Based Phases: An amylose (B160209) tris(3-chloro-5-methylphenylcarbamate)-based CSP (Chiralpak IG-3) has been employed in a single-run, reversed-phase HPLC method to resolve all sertraline stereoisomers in under 15 minutes. researchgate.netnih.gov Another amylase-based column, Chiralpak AD-H, has also been successfully used for this purpose. rsc.org
Protein-Based Phases: A protein-based CSP, specifically a Chiral AGP column, has been utilized in a reversed-phase method to separate the sertraline (1R,4R) cis-enantiomer from the main (1S,4S) isomer. researchgate.net
Diastereomeric Salt Formation and Resolution Techniques
Crystallization of diastereomeric salts is a classical and effective method for chiral resolution, particularly for larger-scale separations where chromatographic methods may be impractical. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts often exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.
For sertraline, which is a basic compound, chiral acids like tartaric acid are suitable resolving agents. Research has shown that the diastereomeric salts formed between (S,S)-sertraline and either L-tartaric acid or D-tartaric acid are non-isostructural and have significantly different solubilities. Specifically, the salt formed with D-tartaric acid is 1.6 times less soluble than the salt formed with L-tartaric acid, a property that can be exploited for crystallization-based resolution. After separation, the desired enantiomer can be recovered by removing the resolving agent.
Spectroscopic Methods for Stereoisomeric Confirmation
While chromatography separates stereoisomers, spectroscopic techniques are used to confirm their identity and absolute configuration.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to molecular chirality. mdpi.com The aqueous solution of sertraline hydrochloride exhibits a characteristic CD spectrum with positive Cotton effects at 263 nm and 270 nm, and negative Cotton effects at 274 nm and 280 nm. nih.gov This distinct spectral signature can be used for identification. Furthermore, HPLC coupled with a CD detector (HPLC-CD) allows for the determination of enantiomeric purity from an achiral column, as each enantiomer will give a signal of opposite sign.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared analogue of CD and provides detailed information about the absolute configuration of chiral molecules in solution. nih.gov By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations, the absolute stereochemistry of a molecule can be unambiguously determined. nih.gov VCD is recognized by the FDA as a valid method for assigning absolute stereochemistry. nih.gov
Pharmacokinetic and Metabolic Investigations Leveraging Deuterium Labeling Pre Clinical and in Vitro
In Vitro Metabolic Pathway Elucidation Using Isotope-Labeled Probes
In vitro systems, such as human liver microsomes and recombinant enzymes, are fundamental in mapping the metabolic fate of a drug candidate. The incorporation of a stable isotope label like deuterium (B1214612) in rac-trans Sertraline-d3 Hydrochloride serves as a probe to trace and identify metabolic transformations without altering the fundamental chemical properties of the molecule. medchemexpress.com
Sertraline (B1200038) undergoes extensive hepatic metabolism, primarily through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme superfamily. nih.gov The main metabolic route is N-demethylation to form N-desmethylsertraline, a metabolite that is substantially less active than the parent compound. nih.govresearchgate.net In vitro studies using human liver microsomes and specific recombinant CYP enzymes have identified the key players in this process.
Multiple CYP isoforms are involved, indicating a low probability that a single genetic polymorphism or a co-administered inhibitor could significantly alter sertraline's pharmacokinetics. nih.govdrugbank.com CYP2B6 has been shown to contribute to the greatest extent to N-demethylation. nih.govdrugbank.comclinpgx.org Other enzymes, including CYP2C19, CYP2C9, CYP3A4, and CYP2D6, also participate, though to a lesser degree. nih.govdrugbank.comclinpgx.org The relative contribution of these enzymes can vary depending on the concentration of sertraline. nih.govclinpgx.org At lower, more clinically relevant concentrations, CYP2D6 and CYP2B6 play a more significant role, whereas at higher concentrations, metabolism is driven more by CYP2C9, CYP3A4, and CYP2C19. nih.govclinpgx.org
Another metabolic pathway for sertraline is deamination, for which CYP3A4 and CYP2C19 have been identified as contributing enzymes. nih.govclinpgx.org
| Metabolic Pathway | Primary Contributing CYP Isoform | Lesser Contributing CYP Isoforms | Supporting Citations |
|---|---|---|---|
| N-demethylation | CYP2B6 | CYP2C19, CYP2C9, CYP3A4, CYP2D6 | nih.govdrugbank.comclinpgx.orgnih.govnih.gov |
| Deamination | CYP3A4, CYP2C19 | - | nih.govclinpgx.orgclinpgx.org |
The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can slow down the rate of enzymatic reaction. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. researchgate.netingenza.com Consequently, deuterated compounds often exhibit enhanced metabolic stability. researchgate.netjuniperpublishers.com
In the context of this compound, the deuterium atoms are placed on the N-methyl group, a primary site of metabolism (N-demethylation). This strategic placement is intended to slow the rate of cleavage of this group by CYP enzymes. The KIE can lead to a reduced rate of formation of the N-desmethylsertraline metabolite, thereby increasing the half-life of the parent drug in in vitro systems. ingenza.comjuniperpublishers.com This modification can improve a drug's pharmacokinetic profile by prolonging its presence in the body. ingenza.com While the general principle is well-established, the precise magnitude of the KIE for Sertraline-d3 would be determined through comparative in vitro incubation studies with both the deuterated and non-deuterated forms. nih.govnih.gov
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug metabolism studies, particularly when coupled with mass spectrometry (MS). medchemexpress.com When a mixture of deuterated (d3) and non-deuterated (d0) sertraline is incubated in a metabolic system, the parent drug and its metabolites appear as distinct doublet peaks in the mass spectrum, separated by three mass units.
This "isotope signature" allows for the unambiguous identification of drug-related material against a complex biological background. It simplifies the detection of novel or unexpected metabolites. For instance, a study using thin-layer chromatography coupled with mass spectrometry successfully identified N-desmethyltrihydroxysertraline as a metabolite of sertraline in urine. researchgate.netzsmu.edu.ua The use of a deuterated internal standard is also critical for accurate quantification in bioanalytical methods. medchemexpress.com Metabolomic studies have successfully quantified changes in sertraline and its metabolites, like 5-hydroxyindoleacetic acid (5-HIAA), in plasma, demonstrating the utility of precise analytical techniques in understanding the biochemical effects of the drug. nih.govplos.org
Pre-clinical Pharmacokinetic Studies in Animal Models
Following in vitro characterization, pre-clinical studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.
In animal models, this compound can be used as a tracer to follow the disposition of the drug. medchemexpress.com By administering the deuterated compound, researchers can track its journey through the body over time by collecting and analyzing biological samples (e.g., blood, plasma, urine, feces, and tissues). The unique mass of the deuterated compound allows it to be distinguished from any endogenous substances, facilitating accurate measurement.
Preclinical studies in rats and dogs have been fundamental in characterizing the toxicology profile of sertraline, identifying the liver as a target organ for effects consistent with enzyme induction. nih.govnih.gov These studies establish the foundational knowledge of a drug's behavior in vivo. The volume of distribution determined in animal studies for sertraline was approximately 25 L/kg, indicating extensive tissue distribution. researchgate.net Such tracer studies are vital for determining key pharmacokinetic parameters like bioavailability, clearance, volume of distribution, and elimination half-life.
Sertraline is highly bound to plasma proteins, particularly albumin. drugbank.com This binding is a critical factor in its pharmacokinetics, as only the unbound (free) fraction of a drug is available to exert pharmacological effects and to be metabolized or eliminated. Spectroscopic and molecular modeling studies have shown that sertraline binds within a hydrophobic cavity in subdomain IIA of human serum albumin (HSA). drugbank.com
Tissue Distribution Profiling Using Isotope-Labeled Sertraline
The extensive distribution of sertraline and its metabolites into various tissues is a key aspect of its pharmacokinetic profile. nih.gov Preclinical studies in animal models, such as rats and dogs, have demonstrated that sertraline is not confined to the bloodstream but partitions widely throughout the body. Isotope-labeled compounds, such as this compound, are invaluable tools in these investigations. The incorporation of deuterium atoms creates a heavier version of the molecule that can be distinguished from its non-labeled counterparts and endogenous substances by mass spectrometry. This allows for precise quantification of the drug's concentration in different organs and tissues, providing a clear picture of its distribution patterns.
A study utilizing a physiologically-based pharmacokinetic (PBPK) model for sertraline in humans predicted its distribution into various tissues, further highlighting its widespread dissemination throughout the body. nih.govsemanticscholar.org Such models are developed and validated using data from in vitro and in vivo experiments, which often rely on isotopically labeled compounds for accurate measurement of drug concentrations.
The following table summarizes the observed distribution of sertraline in a preclinical animal model, which is indicative of the type of data that would be generated in studies utilizing this compound.
Table 1: Sertraline Tissue Distribution in Rainbow Trout
| Tissue | Concentration Range (ng/g) in Medium Testing Group | Average Concentration (ng/g) in High Testing Group |
|---|---|---|
| Liver | 0.35 - 1.07 | 3.75 |
| Kidney | 0.28 - 0.43 | Not Reported |
| Brain | Not Reported | Not Reported |
| Muscle | Not Detected | Not Detected |
Data adapted from a study on sertraline residues in rainbow trout. cas.cz
Mechanistic Studies of Biotransformation at the Cellular Level
Understanding the biotransformation of sertraline at a cellular level is crucial for elucidating its complete metabolic profile and potential for drug-drug interactions. In vitro studies using human liver microsomes and cell lines that express specific drug-metabolizing enzymes are fundamental in this area of research. nih.govresearchgate.netnih.gov The use of deuterium-labeled sertraline, such as this compound, is instrumental in these studies to differentiate the parent drug from its metabolites during analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).
Studies on Enzyme Inhibition (e.g., Phosphatidic Acid Phosphatases)
Recent research has identified sertraline as a novel inhibitor of phosphatidic acid phosphatase (PAP). researchgate.netnih.gov This enzyme is a key player in lipid metabolism, catalyzing the conversion of phosphatidic acid to diacylglycerol. researchgate.netnih.gov Inhibition of PAP can have significant effects on the synthesis of triacylglycerol and membrane phospholipids. researchgate.netnih.gov
Studies utilizing Saccharomyces cerevisiae as a model organism have shown that sertraline inhibits the yeast PAP, Pah1, through a noncompetitive mechanism. researchgate.netnih.gov Importantly, this inhibitory effect extends to the human orthologue of Pah1, lipin 1 (α, β, and γ). researchgate.netnih.gov The inhibitor constants for sertraline were found to be significantly lower than those of propranolol (B1214883), a commonly used PAP inhibitor, indicating a higher potency for sertraline. researchgate.netnih.gov
The table below summarizes the comparative inhibitory constants of sertraline and propranolol on yeast and human PAP enzymes.
Table 2: Inhibitor Constants (Ki) of Sertraline and Propranolol on Phosphatidic Acid Phosphatases
| Enzyme Source | Sertraline Ki | Propranolol Ki | Relative Potency (Sertraline vs. Propranolol) |
|---|---|---|---|
| Saccharomyces cerevisiae (Pah1) | Reported to be 7-fold lower than propranolol | Not explicitly stated | ~7-fold higher |
| Human (lipin 1) | Reported to be ~2-fold lower than propranolol | Not explicitly stated | ~2-fold higher |
Data derived from in vitro studies on PAP inhibition. researchgate.netnih.gov
Molecular docking studies suggest that sertraline interacts with non-catalytic residues within the haloacid dehalogenase-like catalytic domain of Pah1. researchgate.netnih.gov This is consistent with the observed noncompetitive inhibition mechanism. Further evidence of sertraline's physiological relevance as a PAP inhibitor in yeast includes the rescue of sertraline-mediated growth inhibition by overexpressing PAH1 and a decrease in triacylglycerol content in the presence of a sublethal dose of the drug. researchgate.netnih.gov
Interactions with Cellular Transporters (e.g., P-glycoprotein)
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a critical role in limiting the entry of various substances into the brain and other tissues. plos.orgnih.govclinpgx.org Sertraline has been identified as both a substrate and an inhibitor of P-gp. nih.govclinpgx.orgjst.go.jpnih.gov This dual interaction can have significant implications for its own brain distribution and that of other co-administered drugs that are also P-gp substrates.
In vitro studies using brain endothelial cells have demonstrated that sertraline can rapidly and potently inhibit P-gp function. plos.orgresearchgate.net This inhibition leads to an increased intracellular accumulation of known P-gp substrates. plos.orgresearchgate.net The concentration of sertraline required to reduce P-gp activity by 50% (IC50) has been determined to be in a similar range to that of the known P-gp inhibitor quinidine. nih.gov
In vivo studies in mice have revealed a more complex, biphasic effect of sertraline on P-gp activity at the blood-brain barrier and the blood-testes barrier. plos.org An initial inhibition of P-gp is observed shortly after administration, followed by a period of increased P-gp activity, and then a subsequent return to inhibition. plos.org
The affinity of sertraline and its major metabolite, desmethylsertraline (B1148675), for P-gp has been quantified using ATPase assays with expressed human P-gp membranes. jst.go.jpnih.gov These studies confirm that both compounds have a high affinity for P-gp, comparable to the prototypical P-gp substrate verapamil. jst.go.jpnih.gov
The following table presents the kinetic parameters for the interaction of sertraline and desmethylsertraline with P-glycoprotein.
Table 3: P-glycoprotein Interaction Kinetics of Sertraline and its Metabolite
| Compound | Vmax/Km (min-1 x 10-3) | Comparison |
|---|---|---|
| Sertraline | 1.6 | Comparable to Verapamil |
| Desmethylsertraline | 1.4 | Comparable to Verapamil |
| Verapamil (Positive Control) | 1.7 | - |
Data obtained from in vitro ATPase assays with human P-gp membranes. jst.go.jpnih.gov
These findings underscore the importance of considering P-gp-mediated transport in the pharmacokinetics of sertraline and its potential for drug-drug interactions. nih.gov The use of deuterium-labeled sertraline in such studies allows for the precise measurement of the parent compound and its metabolites, aiding in the detailed characterization of their interactions with cellular transporters.
Mechanistic and Biophysical Research on Sertraline and Deuterated Analogs
Studies on Drug-Protein Interactions in Vitro
The interaction of a drug with plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For sertraline (B1200038), a highly protein-bound drug, its interaction with serum albumins has been a subject of significant research.
Sertraline exhibits a high binding affinity for human serum albumin (HSA), with approximately 98% of the drug being protein-bound in the blood. nih.govbakerlab.org This interaction is primarily driven by hydrophobic forces and hydrogen bonding. nih.govbakerlab.org Spectroscopic and molecular modeling studies have indicated that sertraline binds to subdomain IIA of HSA, which is also known as Sudlow's site I. doi.orgnih.gov
The binding of sertraline to HSA is a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG). nih.gov The interaction is characterized by the formation of a 1:1 complex. doi.orgnih.gov Thermodynamic analyses have revealed that the binding process is typically characterized by negative enthalpy (ΔH) and positive entropy (ΔS) changes, suggesting that both hydrogen bonds and hydrophobic interactions play a significant role. nih.gov
Table 1: Thermodynamic Parameters for Sertraline-HSA Interaction
| Parameter | Value | Implication |
|---|---|---|
| Binding Constant (Ka) | High | Strong affinity of sertraline for HSA |
| Gibbs Free Energy (ΔG) | Negative | Spontaneous binding process |
| Enthalpy (ΔH) | Negative | Exothermic reaction, indicating hydrogen bonding |
| Entropy (ΔS) | Positive | Increase in disorder, suggesting hydrophobic interactions |
Note: Specific numerical values can vary between studies depending on the experimental conditions.
Direct experimental data on the binding affinity and conformational changes of rac-trans-Sertraline-d3 Hydrochloride with serum albumins are not currently available in the scientific literature. However, the principles of kinetic isotope effects (KIEs) can provide a theoretical framework for predicting the potential impact of deuteration.
Deuteration, the replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H), can influence non-covalent interactions, including those involved in drug-protein binding. nih.govmdpi.com The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle changes in molecular vibrations, conformation, and the strength of intermolecular interactions such as van der Waals forces and hydrogen bonds. wikipedia.org
The effect of deuteration on binding affinity is not always predictable and can be either negligible or significant, resulting in either an increase or decrease in binding affinity. nih.govnih.gov This is known as a binding isotope effect (BIE). nih.gov For instance, if deuteration leads to a more favorable conformation for binding or enhances the strength of key hydrophobic interactions, an increase in binding affinity could be observed. Conversely, if the subtle changes in bond lengths and angles disrupt the optimal fit within the binding pocket, a decrease in affinity might occur.
Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique for studying protein conformational changes upon ligand binding. acs.orgmdpi.com Such studies on non-deuterated sertraline have shown that its binding can induce conformational alterations in serum albumin. researchgate.net It is plausible that rac-trans-Sertraline-d3 Hydrochloride would also induce conformational changes in serum albumins. However, whether the magnitude and nature of these changes would differ significantly from the non-deuterated form remains a subject for future experimental investigation. Studies with other deuterated molecules have shown that such substitutions can enhance the conformational stability of proteins like bovine serum albumin (BSA) in solution. nih.gov
Elucidation of Chiral Recognition Mechanisms
Sertraline has two chiral centers, resulting in four possible stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). nih.gov The clinically utilized form is the cis-(1S,4S) enantiomer. The rac-trans form mentioned in the subject compound refers to a racemic mixture of the (1S,4R) and (1R,4S) enantiomers. Understanding the mechanisms of chiral recognition is crucial for the separation of these stereoisomers and for comprehending their differential biological activities.
A common and effective method for resolving enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. For sertraline, this has been investigated using agents like mandelic acid. rsc.org The principle behind this technique lies in the differential solubility of the resulting diastereomeric salts, which allows for their separation by crystallization.
The chiral discrimination mechanism in this process is a result of the complex interplay of various weak intermolecular interactions within the crystal lattice of the diastereomeric salts. rsc.org These interactions include:
Hydrogen Bonding: The formation of distinct hydrogen bond networks between the amine group of sertraline and the functional groups of the chiral resolving agent is a primary factor in chiral recognition.
CH/π Interactions: Interactions between C-H bonds and aromatic rings can also play a role in the differential packing of the diastereomers.
Studies on the diastereomeric salts of sertraline with mandelic acid have revealed that the less soluble salt, and thus the one that crystallizes out preferentially, exhibits a more stable hydrogen-bonding pattern and a more organized supramolecular packing arrangement, such as a herringbone-like arrangement of aromatic rings. rsc.org The synergy and optimization of all these weak intermolecular forces, rather than a single dominant interaction, are responsible for the effective chiral recognition. rsc.orgnih.gov
Computational modeling has emerged as a valuable tool for investigating the mechanisms of chiral discrimination at a molecular level. Quantum chemistry methods have been employed to analyze the inclusion complexes formed between sertraline stereoisomers, including the trans-isomers, and chiral selectors like cyclodextrins. rsc.org
These computational studies allow for the exploration of the potential energy surface of the diastereomeric complexes and the calculation of their binding energies. rsc.org The results can reveal the most stable conformations of the host-guest complexes and identify the specific intermolecular interactions that contribute to the chiral recognition. For example, molecular dynamics simulations can demonstrate how a chiral host, such as 2-hydroxypropyl-β-cyclodextrin, can encapsulate the different stereoisomers of sertraline with varying degrees of stability, driven by a multitude of contact points and conformational distortions of the host molecule. rsc.org
These in silico approaches can predict which stereoisomer will form a more stable complex with a given chiral selector, thereby guiding the development of more efficient enantioseparation methods. rsc.orgresearchgate.net
Broader Academic Research Applications of Rac Trans Sertraline D3 Hydrochloride
Application in Proteomics Research as a Quantitative Tool
In the field of proteomics, which involves the large-scale study of proteins, precise quantification is essential to understand changes in protein expression under different conditions. Stable isotope labeling is a cornerstone of quantitative proteomics, and while direct studies detailing the use of rac-trans Sertraline-d3 Hydrochloride for broad proteomic quantification are not prevalent, its role as an internal standard in mass spectrometry-based analyses provides a model for such applications.
Isotope-labeled compounds are ideal internal standards because they co-elute with the analyte of interest and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response. In a hypothetical proteomics experiment investigating the effect of Sertraline (B1200038) on a specific proteome, Sertraline-d3 would be added to samples at a known concentration. By comparing the mass spectrometry signal intensity of the endogenous analyte to the deuterated standard, researchers can achieve highly accurate quantification. This principle is foundational to techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), where isotope-coded tags are used to quantify proteins.
The use of deuterated molecules, in general, is a well-established practice for quantitative proteomics, preventing the re-oxidation of sulfhydryl groups in proteins and allowing for the study of protein synthesis induction or repression. researchgate.net
Utilization in Environmental Fate and Ecotoxicological Studies
The increasing presence of pharmaceuticals in the environment is a significant concern. Understanding their persistence, transformation, and effects on ecosystems is a key area of environmental science. This compound is an indispensable tool in these investigations, enabling researchers to trace the compound and its metabolites with high sensitivity and specificity.
Stable isotope-labeled standards are the gold standard for quantifying environmental contaminants. This compound is used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of Sertraline in various environmental matrices.
One study investigating the photodegradation of Sertraline in aqueous environments used deuterated Sertraline (SER-D3) as an internal standard to ensure the accuracy of their kinetic and transformation product analyses. unito.it Another research project focused on determining the residue of Sertraline in the tissues of rainbow trout after exposure. In this study, isotope-labeled (±)-sertraline-D3 hydrochloride was employed as the internal standard for quantification via high-resolution mass spectrometry. nih.govnih.gov This allowed for the precise measurement of Sertraline accumulation in different organs, providing vital data for ecotoxicological risk assessment.
The table below summarizes the findings from the study on rainbow trout tissues, showcasing the measured concentrations of Sertraline for which Sertraline-d3 served as the quantification standard. nih.gov
| Tissue | Exposure Group | Average Sertraline Concentration (ng/g) | Range of Sertraline Concentration (ng/g) |
| Liver | Medium | Not Reported | 0.35 - 1.07 |
| Kidney | Medium | Not Reported | 0.28 - 0.43 |
| Liver | High | 3.75 | 1.24 - 6.62 |
| Kidney | High | 2.32 | 1.24 - 4.62 |
| Brain | High | 0.35 | 0.27 - 0.57 |
| Muscle | All Groups | Not Detected | Not Applicable |
Data sourced from a study on Sertraline residues in rainbow trout. nih.gov
Beyond simple quantification, this compound can be instrumental in elucidating the biotransformation pathways of Sertraline in environmental systems, such as wastewater treatment plants. When Sertraline enters these systems, it can be broken down by microorganisms into various transformation products.
A study on the fate of Sertraline during biological wastewater treatment identified ten biotransformation products. nih.govresearchgate.net The primary metabolite, norsertraline, along with sertraline ketone and hydroxy-sertraline, were among those identified. nih.gov While this specific study did not explicitly state the use of the deuterated form for pathway elucidation, the principles of stable isotope tracing are perfectly suited for such research. By introducing a known amount of this compound into a model environmental system (like a bioreactor), researchers can track the appearance of deuterated metabolites over time. This allows for the unambiguous identification of transformation products derived from the parent compound and helps to map the complete degradation pathway, distinguishing it from background levels of similar compounds.
Research in Drug-Drug Interaction Profiling Using Isotope-Labeled Probes
Understanding the potential for drug-drug interactions is a critical aspect of pharmaceutical development and clinical practice. Many of these interactions occur via the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. mdpi.com Sertraline itself is metabolized by multiple CYP enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.gov
The use of isotope-labeled compounds like this compound offers a sophisticated method for studying these interactions. This approach, known as the kinetic isotope effect (KIE), provides mechanistic insights into enzyme function. nih.govnih.gov The C-D bond is stronger than a C-H bond, and this difference can affect the rate of metabolic reactions that involve the cleavage of this bond.
In the context of drug-drug interaction profiling, this compound could be co-administered with a new chemical entity to determine the specific CYP enzymes responsible for Sertraline's metabolism and to see if the new drug competes for the same enzymes.
Hypothetical Research Application of Sertraline-d3 in DDI Studies
| Research Step | Methodology | Expected Outcome |
|---|---|---|
| Enzyme Phenotyping | Incubate this compound with a panel of recombinant human CYP enzymes. | Identification of the primary CYP isoforms responsible for the metabolism of Sertraline by tracking the formation of deuterated metabolites. |
| Inhibition Screening | Co-incubate Sertraline and Sertraline-d3 with human liver microsomes in the presence of a potential inhibitor drug. | A change in the ratio of deuterated to non-deuterated metabolites would indicate that the new drug inhibits a specific metabolic pathway of Sertraline. |
| Reaction Mechanism Study | Analyze the kinetic isotope effect by comparing the rate of metabolism of Sertraline versus Sertraline-d3. | A significant KIE would suggest that C-H bond cleavage is a rate-limiting step in the metabolic reaction, providing insight into the enzyme's catalytic mechanism. nih.gov |
By using a stable isotope-labeled probe, researchers can precisely track the metabolic fate of the probe drug without interference from the co-administered compound, leading to a clearer understanding of potential drug-drug interactions.
Future Research Perspectives and Emerging Methodologies
Development of Novel Synthetic Routes for Deuterated Complex Molecules
The synthesis of isotopically labeled complex molecules such as rac-trans Sertraline-d3 Hydrochloride necessitates innovative and efficient synthetic strategies. Traditional synthesis of sertraline (B1200038) involves multiple steps, including the formation of a tetralone intermediate, followed by reductive amination. google.comsemanticscholar.org Introducing deuterium (B1214612) labels into this framework presents unique challenges and opportunities for methodological development.
Future research is focused on developing more direct and selective deuteration methods. mdpi.com Current approaches often involve either using deuterated precursors early in the synthesis or performing hydrogen-deuterium exchange (HDE) on a late-stage intermediate or the final molecule. mdpi.commdpi.com HDE reactions, often catalyzed by transition metals or mediated by acids/bases, offer a cost-effective route using deuterium sources like D₂O. mdpi.com However, achieving site-specificity and avoiding back-exchange can be challenging.
Novel synthetic routes may leverage advancements in catalysis to achieve highly stereoselective and regioselective deuteration. For instance, metal-catalyzed reactions, which have been pivotal in synthesizing the core structure of antidepressants like sertraline, could be adapted for deuterium incorporation. nih.gov Chemoenzymatic approaches, which use enzymes like ketoreductases for stereoselective reductions in the sertraline synthesis pathway, could also be explored with deuterated reagents to yield chiral, isotopically labeled precursors. researchgate.net
Table 1: Comparison of Synthetic Strategies for Deuteration
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Use of Deuterated Precursors | Incorporating building blocks that already contain deuterium into the main synthetic pathway. | High isotopic purity; Precise and stable label location. | Availability and cost of deuterated starting materials; May require longer synthetic routes. |
| Hydrogen-Deuterium Exchange (HDE) | Direct replacement of hydrogen with deuterium on a late-stage intermediate or final molecule, often using a catalyst. mdpi.com | Cost-effective (uses D₂O); Shorter overall synthesis. mdpi.com | Lack of site-specificity; Potential for back-exchange; Harsh reaction conditions may be required. |
| Catalytic Deuteration | Employing transition metal catalysts for selective C-H bond activation and deuteration. nih.gov | High potential for regioselectivity and stereoselectivity. | Catalyst development is complex; Optimization of reaction conditions is critical. |
| Chemoenzymatic Synthesis | Utilizing enzymes for specific transformations with deuterated substrates or reagents. researchgate.net | Excellent stereoselectivity; Mild reaction conditions. | Enzyme stability and availability; Substrate scope may be limited. |
The development of these routes is crucial for producing a wider array of deuterated standards for complex molecules, thereby supporting advancements in pharmaceutical and biomedical research. nih.gov
Integration with Advanced Mass Spectrometry Techniques (e.g., Imaging Mass Spectrometry)
Stable isotope-labeled compounds like this compound are indispensable as internal standards for quantitative analysis by mass spectrometry (MS). clearsynth.comscioninstruments.com Their chemical and physical properties are nearly identical to the unlabeled analyte, but their mass difference allows for clear differentiation by the detector. chromatographyonline.com This is critical for correcting variability introduced during sample preparation and analysis, including matrix effects where other compounds in a sample suppress or enhance the analyte's signal. clearsynth.comscioninstruments.com
The integration of deuterated standards is particularly vital for advanced MS techniques like Imaging Mass Spectrometry (MSI). MSI allows for the visualization of the spatial distribution of molecules directly in tissue sections, providing crucial insights in pharmacology and pathology. nih.govresearchgate.net In quantitative MSI (qMSI), an internal standard is applied to the tissue to normalize the analyte signal in each pixel, correcting for variations in ionization efficiency across the sample. nih.gov
Key considerations for using this compound in MSI include:
Application Method: The internal standard must be applied uniformly. Techniques include spotting microjunctions, spraying, or uniformly depositing the standard under the tissue sample. nih.govresearchgate.net
Chemical Similarity: As a deuterated analog, it closely mimics the extraction and ionization behavior of the endogenous trans-N-Desmethyl Sertraline, making it an ideal standard. nih.gov
Mass Shift: The +3 Da mass shift ensures that the signal of the standard does not overlap with the analyte's isotopic envelope, allowing for unambiguous detection. thermofisher.com
Future research will focus on refining these methods to improve the accuracy and reproducibility of qMSI. Using deuterated standards like this compound enables researchers to accurately map the distribution of drug metabolites in tissues, which is essential for understanding drug efficacy and toxicity.
Computational Chemistry and Molecular Dynamics Simulations of Deuterium Effects
The substitution of hydrogen with deuterium, while chemically subtle, can lead to significant changes in molecular properties due to the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond, which can slow down reactions where C-H bond cleavage is the rate-limiting step. nih.govescholarship.org Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting and understanding these effects.
Applications in the study of this compound include:
Predicting Metabolic Stability: The deuterium atoms on the N-methyl group of sertraline can slow down its metabolism by Cytochrome P450 enzymes, a common strategy in drug design to improve pharmacokinetic profiles. nih.govnih.gov Density Functional Theory (DFT) calculations can be used to model the transition states of metabolic reactions and predict the magnitude of the KIE. mdpi.com
Simulating Structural Dynamics: MD simulations can reveal how deuteration affects the structural dynamics and interactions of a molecule. bris.ac.uk For example, simulations can explore whether the slightly smaller volume and lower polarizability of C-D bonds compared to C-H bonds alter the binding of sertraline or its metabolites to their targets or metabolizing enzymes. cchmc.orgnih.gov
Interpreting Spectroscopic Data: Theoretical calculations are indispensable for interpreting complex NMR and vibrational spectra, helping to confirm the precise location of deuterium labels within the molecule. mdpi.com
Table 2: Computational Methods for Analyzing Deuterium Effects
| Computational Method | Application to Deuterated Sertraline | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculating vibrational frequencies and transition state energies for metabolic pathways. mdpi.com | Prediction of Kinetic Isotope Effects (KIEs); Understanding changes in reaction rates. escholarship.org |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the deuterated molecule in a biological environment (e.g., in water, bound to a protein). bris.ac.uk | Analysis of conformational changes, binding affinity, and solvent interactions. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the active site of an enzyme (e.g., CYP450) with the deuterated substrate. | Detailed investigation of the enzymatic reaction mechanism and the origins of the KIE. |
These computational approaches provide a theoretical framework that complements experimental data, offering a deeper, atomistic understanding of the consequences of isotopic substitution.
Expansion of Isotope-Labeled Standards for Comprehensive Metabolomic Profiling
Metabolomics, the large-scale study of small molecules in biological systems, is crucial for understanding disease states and responses to therapies. thermofisher.com A major analytical challenge in LC-MS-based metabolomics is achieving accurate and reproducible quantification across large sample cohorts due to issues like ion suppression. nih.govnih.gov The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for addressing these challenges. thermofisher.comnih.gov
The availability of a comprehensive library of SIL-IS is essential for targeted metabolomic profiling, where a specific set of known metabolites is quantified. isotope.com this compound serves as a critical internal standard for studies investigating the metabolic fate of sertraline. plos.org By spiking this standard into samples at a known concentration, researchers can accurately quantify the corresponding unlabeled metabolite, trans-N-Desmethyl Sertraline.
Future perspectives in this area focus on:
Expanding the SIL-IS Library: There is a pressing need to expand the range of commercially available labeled standards to cover more metabolic pathways. researchgate.net The synthesis and characterization of compounds like this compound contribute directly to this effort.
Chemical Isotope Labeling (CIL): In untargeted metabolomics, where the goal is to profile as many metabolites as possible, CIL is an emerging strategy. acs.org This involves derivatizing all molecules within a specific chemical class (e.g., all amines or all hydroxyls) with an isotopic tag. While not a direct application of this compound, the principles of isotopic labeling are central to this approach, which improves metabolite identification and quantification. researchgate.netacs.org
Standardization Across Laboratories: The use of well-characterized internal standards is fundamental to standardizing metabolomics methods, allowing for the comparison and validation of results from different studies and laboratories, a key step in translating research findings into clinical applications. thermofisher.com
The inclusion of this compound in the expanding toolkit of metabolomics researchers enhances the reliability of studies focused on antidepressant pharmacology and personalized medicine.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for determining the enantiomeric purity of rac-trans Sertraline-d3 Hydrochloride in experimental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for enantiomeric separation. For precise quantification, prepare a Standard solution using USP Sertraline Hydrochloride RS and a Test solution at a concentration of ~0.5 mg/mL. Use a validated mobile phase (e.g., buffer-acetonitrile mixtures) and ensure system suitability by resolving enantiomers with a resolution factor ≥2.0. Calculate purity using peak area ratios of (R,R)- and (S,S)-enantiomers, adhering to pharmacopeial limits (e.g., ≤0.30% impurity for (R,R)-enantiomers) .
Q. How should researchers design a synthesis protocol for this compound to ensure isotopic integrity?
- Methodological Answer : Deuterium incorporation must be preserved during synthesis. Use deuterated precursors (e.g., D3-labeled intermediates) and minimize exposure to protic solvents. Monitor isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) after each synthetic step. Optimize reaction conditions (e.g., temperature, pH) to prevent deuterium exchange, referencing validated protocols from peer-reviewed journals .
Q. What experimental controls are essential for stability studies of this compound under varying storage conditions?
- Methodological Answer : Include accelerated stability testing (e.g., 40°C/75% RH for 6 months) and long-term studies (25°C/60% RH). Analyze degradation products using LC-MS/MS and compare against known impurities (e.g., Related Compound A). Use factorial design to test multiple variables (temperature, humidity, light exposure) and apply statistical models (ANOVA) to identify significant degradation pathways .
Advanced Research Questions
Q. How can computational modeling improve the reaction design for synthesizing this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Use software like Gaussian or ORCA to simulate deuterium isotope effects on reaction kinetics. Validate models with experimental data (e.g., kinetic isotope effects measured via MS) and iteratively refine parameters to reduce trial-and-error experimentation .
Q. What statistical approaches are optimal for resolving contradictory data in pharmacokinetic studies of this compound?
- Methodological Answer : Apply Bayesian hierarchical models to integrate disparate datasets (e.g., in vitro vs. in vivo results). Use sensitivity analysis to identify outliers and meta-regression to account for study heterogeneity. For example, if bioavailability data conflicts, stratify analyses by variables like particle size (via laser diffraction) or formulation excipients .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?
- Methodological Answer : Conduct design of experiments (DoE) to map critical process parameters (CPPs) such as mixing speed, temperature gradients, and solvent ratios. Use response surface methodology (RSM) to optimize CPPs and validate with small-batch replicates. Implement inline PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring .
Q. What advanced techniques validate the isotopic distribution of deuterium in this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and 2H NMR to confirm deuterium positioning and abundance. For HRMS, compare experimental isotopic patterns with theoretical simulations (e.g., using Isotope Pattern Calculator). For 2H NMR, use cryoprobes to enhance sensitivity and quantify D/H ratios with internal standards .
Data Management and Reporting
Q. How should researchers structure datasets to facilitate meta-analyses of this compound studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Annotate raw data (e.g., HPLC chromatograms, NMR spectra) with metadata such as instrument parameters (column type, mobile phase pH) and environmental conditions. Use standardized formats (e.g., mzML for MS data) and repositories like Zenodo or ChemRxiv .
Q. What methodologies address batch-to-batch variability in deuterated sertraline hydrochloride production?
- Methodological Answer : Implement statistical process control (SPC) with control charts (e.g., X-bar and R charts) to monitor critical quality attributes (CQAs) like enantiomeric excess and deuterium content. Perform root-cause analysis (e.g., fishbone diagrams) for out-of-spec batches, focusing on raw material variability or reactor calibration drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
